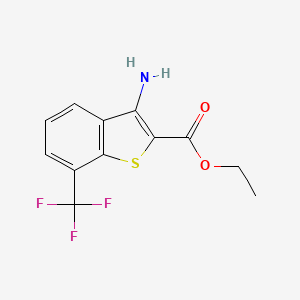

Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Overview

Description

Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound . It is part of a larger class of compounds known as coumarins, which are nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems, including Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Chemical Reactions Analysis

The chemical reactivity of 3-aminocoumarins, a class of compounds to which Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate belongs, is profound due to the presence of an amino group as well as enamine carbon in the described scaffold .Scientific Research Applications

Synthesis of Coumarin Derivatives

Coumarins are a class of organic compounds with significant biological and pharmaceutical properties. Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate can be utilized in the synthesis of coumarin derivatives, which are extensively employed in medicinal chemistry for their anticoagulant properties, such as warfarin and dicoumarol .

Fluorescent Probes for Biological Imaging

Due to its structural properties, this compound can be modified to create fluorescent probes. These probes are valuable in cell biology for imaging applications, allowing researchers to track biological processes in real-time .

Enzyme Substrate for Biochemical Assays

Modified derivatives of Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate can serve as substrates for various enzymes. This application is crucial in developing assays to measure enzyme activity, which is fundamental in understanding metabolic pathways and disease mechanisms .

Development of Anticancer Agents

Research has shown that certain benzothiophene derivatives exhibit anticancer activity. The compound could be a precursor in synthesizing new anticancer agents, contributing to the fight against cancer by targeting specific cellular mechanisms .

Anti-HIV Research

Benzothiophene derivatives have been screened for their potential anti-HIV properties. As a result, Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate could play a role in developing novel anti-HIV medications, aiding in the ongoing battle against this virus .

Antimicrobial and Antituberculosis Agents

The antimicrobial properties of benzothiophene derivatives make them candidates for developing new antimicrobial and antituberculosis drugs. Given the rise of antibiotic-resistant strains, such research is more critical than ever .

Mechanism of Action

Target of Action

Similar compounds, such as 3-aminocoumarins, have been found to target several streptomyces strains . These compounds are the core structure of novobiocin, clorobiocin, and coumermycin, which are known to function as antibiotics .

Mode of Action

Related compounds such as novobiocin and clorobiocin are known to inhibit dna gyrase , a type II topoisomerase, and heat shock protein 90 , which are essential for bacterial DNA replication and human cancer cell survival, respectively.

Biochemical Pathways

Compounds with similar structures, such as novobiocin and clorobiocin, are known to interfere with the dna supercoiling process, which is crucial for dna replication and transcription .

Result of Action

Related compounds such as novobiocin and clorobiocin have been found to exhibit antibacterial activity and anti-cancer properties .

Safety and Hazards

Future Directions

The future directions for research on Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate and related compounds could involve further investigation into their synthesis methods, biological activities, and action mechanisms . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-8(16)6-4-3-5-7(9(6)19-10)12(13,14)15/h3-5H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCVXEZXMHYQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

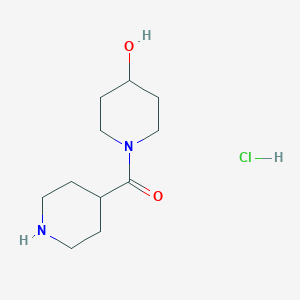

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)

![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)

![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)